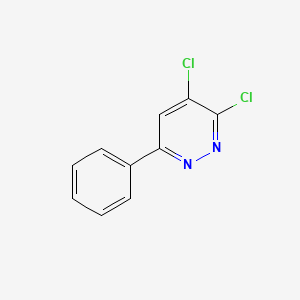

3,4-Dichloro-6-phenylpyridazine

Descripción

Significance of Pyridazine (B1198779) Core in Chemical Sciences

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a prominent structural motif in a multitude of biologically active compounds. rsc.orgznaturforsch.com Its unique electronic properties, including its π-deficient nature, impart a range of chemical characteristics that are advantageous in drug design and crop protection. researchgate.netorganic-chemistry.org The pyridazine core is found in various pharmaceuticals and agrochemicals, demonstrating its versatility and importance. rsc.orgznaturforsch.com For instance, pyridazine derivatives have been developed as herbicides, showcasing their impact on agriculture. researchgate.netchemicalbook.com The presence of the two nitrogen atoms allows for hydrogen bonding and chelation, which can be crucial for molecular recognition and binding to biological targets. rsc.org

Overview of Halogenated Pyridazines in Organic Synthesis

Halogenated pyridazines are valuable and versatile building blocks in organic synthesis. The presence of halogen atoms, such as chlorine, on the pyridazine ring provides reactive sites for a variety of chemical transformations, most notably cross-coupling reactions. nih.gov Techniques like the Suzuki-Miyaura coupling, which forms carbon-carbon bonds, are frequently employed to modify halogenated pyridazines, allowing for the introduction of diverse substituents and the construction of more complex molecules. rsc.orgsigmaaldrich.com The regioselectivity of these reactions, meaning which halogen atom reacts preferentially, is a key consideration in the strategic synthesis of multi-substituted pyridazines. rsc.org This reactivity makes halogenated pyridazines key intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.netbldpharm.com

Research Trajectory and Rationale for Investigating 3,4-Dichloro-6-phenylpyridazine

Interactive Data Tables

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 64942-62-7 | rsc.org |

| Molecular Formula | C₁₀H₆Cl₂N₂ | rsc.org |

| Molecular Weight | 225.07 g/mol | rsc.org |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons of the phenyl group would likely appear as a multiplet in the range of δ 7.4-8.0 ppm. The single proton on the pyridazine ring would likely appear as a singlet further downfield, potentially above δ 8.0 ppm. |

| ¹³C NMR | Aromatic carbons of the phenyl group would be expected in the δ 125-140 ppm range. The carbons of the pyridazine ring would also appear in the aromatic region, with the carbon atoms attached to chlorine atoms showing shifts influenced by the electronegativity of the chlorine. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 224, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). |

| Infrared (IR) Spectroscopy | Characteristic peaks would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (around 1400-1600 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹). |

Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dichloro-6-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-6-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKIYVQEFBTNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00523845 | |

| Record name | 3,4-Dichloro-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64942-62-7 | |

| Record name | 3,4-Dichloro-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dichloro 6 Phenylpyridazine and Its Analogues

Direct Synthesis Strategies

Direct synthetic methods offer an efficient pathway to the desired pyridazine (B1198779) derivatives, often starting from acyclic or non-pyridazine heterocyclic precursors.

One effective method for the synthesis of pyridazine derivatives involves the use of furanone precursors. For instance, new pyridazine-based sulfonamides have been synthesized starting from a furanone heterocycle. This approach highlights the versatility of furanones as starting materials for constructing the pyridazine ring system. researchgate.net

Chlorination of pyridazinone precursors is a common and effective method for the synthesis of dichloropyridazines. For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be treated with phosphorus oxychloride to yield the corresponding chloropyridazine derivatives. nih.gov Similarly, 3,6-dichloropyridazine (B152260) can be synthesized from 3,6-dihydroxypyridazine using phosphorus oxychloride or phosphorus pentachloride. google.comgoogle.com The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields. google.com Another approach involves the reaction of 6-(thiophen-2-yl)pyridazin-3(2H)-one with phosphorus oxybromide to produce the corresponding bromo-substituted pyridazine. mdpi.com

Table 1: Examples of Chlorination Reactions for Pyridazine Synthesis

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | POCl₃ | 4-(2-(4-halophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | Not specified | nih.gov |

| 3,6-dihydroxypyridazine | POCl₃/CHCl₃ | 3,6-dichloropyridazine | 87.10 | google.com |

| 3,6-dihydroxypyridazine | PCl₅ | 3,6-dichloropyridazine | Not specified | google.comgoogle.com |

| 6-(thiophen-2-yl)pyridazin-3(2H)-one | POBr₃ | 3-bromo-6-(thiophen-2-yl)pyridazine | 76 | mdpi.com |

Indirect Synthetic Routes and Precursor Utilization

Indirect synthetic routes rely on the functionalization of a pre-existing pyridazine scaffold to introduce the desired substituents.

The synthesis of 4,6-dichloropyridazine-3-carboxylic acid can be achieved by the hydrolysis of its corresponding methyl ester, methyl 4,6-dichloropyridazine-3-carboxylate, using lithium hydroxide. chemicalbook.com This carboxylic acid derivative serves as a versatile building block for further modifications.

The introduction of halogens onto the pyridazine ring is a crucial step in the synthesis of many derivatives. This can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) reactions. For instance, a two-step sequence involving C-H fluorination followed by SNAr can be used to functionalize pyridines and diazines at the position alpha to the nitrogen atom. acs.org This method allows for the introduction of a wide range of functional groups. acs.org Another approach involves the selective deprotonation of the pyridine (B92270) ring at the C4 position using n-butylsodium, followed by reaction with an electrophile. nih.gov Traditional electrophilic aromatic substitution reactions, such as halogenation, often require harsh conditions and can lead to mixtures of regioisomers. acs.org

More advanced strategies involve the use of heterocyclic phosphonium (B103445) salts. Pyridines and diazines can be converted into phosphonium salts, which then serve as reagents for subsequent bond-forming reactions, including the introduction of halogens. acs.org Furthermore, thio-substituted pyridazine building blocks, such as 3,4-bis(methylthio)-6-chloropyridazine, can be used for the selective and stepwise functionalization of the pyridazine scaffold, leading to fully substituted pyridazines.

Cycloaddition and cyclocondensation reactions are powerful tools for the construction of the pyridazine ring.

Cycloaddition Reactions:

[3+n] cycloaddition reactions are a prominent method for synthesizing pyridazine derivatives. nih.govnih.gov For example, the inverse electron-demand aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines provides a highly regioselective route to 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.orgacs.org This method demonstrates good functional group compatibility and broad substrate scope. acs.org Intramolecular [4+2] cycloaddition reactions of 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles have also been shown to yield fused benzonitriles. mdpi.com

Cyclocondensation Reactions:

Cyclocondensation reactions are widely used for the synthesis of pyridazine and its fused derivatives. A common approach involves the reaction of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives. acs.orgresearchgate.net For instance, the cyclocondensation of arylhydrazonomalononitriles with various reagents can lead to the formation of pyridazine derivatives. uminho.pt Another strategy involves the reaction of β-enaminodiketones with amidines to form pyrimidine (B1678525) derivatives, which can then be used to prepare pyrimido[4,5-d]pyridazin-8(7H)-ones. nih.gov Furthermore, a domino SN/condensation/aza-ene addition cyclization reaction sequence has been developed for the one-pot synthesis of highly substituted pyridazines. acs.org The reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine (B1677879) hydrochloride under ultrasonic conditions also yields pyrazole (B372694) derivatives through cyclocondensation. researchgate.net

Stereoselective and Regioselective Synthesis Considerations

The concepts of regioselectivity and stereoselectivity are central to the synthesis of complex organic molecules, including derivatives of 3,4-dichloro-6-phenylpyridazine. While this compound itself is an achiral molecule, the introduction of chiral substituents or the creation of stereocenters during the synthesis of its analogues necessitates careful consideration of stereochemical control.

Regioselectivity in Pyridazine Synthesis

The regioselective synthesis of pyridazine analogues is a well-explored area, with several established methodologies to control the placement of substituents on the heterocyclic ring. The substitution pattern is often dictated by the electronic nature of the reactants and the reaction mechanism.

One of the most powerful methods for constructing the pyridazine ring with high regioselectivity is the inverse-electron-demand Diels-Alder reaction . This approach typically involves the reaction of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich alkyne. The regiochemical outcome is highly dependent on the nature of the substituents on both the tetrazine and the alkyne. For instance, the reaction of 3-substituted-1,2,4,5-tetrazines with alkynyl sulfides has been shown to produce trisubstituted pyridazines with a high degree of regioselectivity. rsc.orgrsc.orgrsc.org The sulfur substituent on the alkyne plays a crucial role in directing the cycloaddition to yield a single regioisomer. rsc.orgrsc.orgrsc.org Similarly, aza-Diels-Alder reactions between 1,2,3-triazines and 1-propynylamines afford 6-aryl-pyridazin-3-amines with high regioselectivity, favoring the C5/N2 cycloaddition pathway. The selectivity in these reactions is influenced by both steric and electronic factors, as well as the reaction temperature.

Another regioselective approach involves the cyclization of β,γ-unsaturated hydrazones . Copper-promoted 6-endo-trig cyclization of these precursors leads to the formation of 1,6-dihydropyridazines with good yields and high regioselectivity. organic-chemistry.org These dihydropyridazines can be subsequently oxidized to the corresponding aromatic pyridazines. organic-chemistry.org The choice of solvent can also influence the outcome, with some conditions leading directly to the pyridazine product. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also instrumental in the regioselective functionalization of pre-existing pyridazine rings. For example, the synthesis of 4,5-functionalized-2-methyl-6-(substituted aryl)-3(2H)-pyridazinones demonstrates the ability to introduce substituents at specific positions. nih.gov

The following table summarizes key findings in the regioselective synthesis of pyridazine analogues:

| Reaction Type | Reactants | Product Type | Key Findings on Regioselectivity | Reference |

|---|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder | 3-Substituted-1,2,4,5-tetrazines and alkynyl sulfides | Trisubstituted pyridazines | High regioselectivity is achieved, with the sulfur substituent on the alkyne directing the orientation of the cycloaddition. | rsc.orgrsc.orgrsc.org |

| Aza-Diels-Alder Reaction | 1,2,3-Triazines and 1-propynylamines | 6-Aryl-pyridazin-3-amines | The reaction is highly regioselective, favoring the C5/N2 cycloaddition mode. Temperature and steric effects are key factors. | |

| Copper-Promoted Cyclization | β,γ-Unsaturated hydrazones | 1,6-Dihydropyridazines | A 6-endo-trig cyclization proceeds with high regioselectivity. | organic-chemistry.org |

| Lewis Acid-Mediated Inverse Electron Demand Diels-Alder | 3-Monosubstituted s-tetrazine and silyl (B83357) enol ethers | Functionalized pyridazines | High regiocontrol is observed in the formation of the pyridazine ring. | organic-chemistry.org |

Stereoselective Synthesis Considerations

Direct asymmetric synthesis of this compound is not a primary focus of research as the molecule itself is achiral. However, the principles of stereoselective synthesis become critical when preparing analogues that contain chiral centers. This can be achieved through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into one of the starting materials to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully employed in the synthesis of chiral 1,4-dihydropyridines, which are structurally related to pyridazines.

Chiral Catalysis: A chiral catalyst can be used to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For instance, pyridazine-containing ligands have been utilized in the Sharpless asymmetric dihydroxylation of olefins, demonstrating the influence of the pyridazine moiety in a chiral catalytic system. rsc.orgyork.ac.ukrsc.orgnih.govmdpi.com This reaction produces chiral diols with high enantiomeric excess. rsc.orgrsc.org

Chiral Resolution: A racemic mixture of a chiral pyridazine analogue can be separated into its individual enantiomers. This is often accomplished using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase. This method has been successfully applied to the separation of enantiomers of 4,5-disubstituted 3(2H)-pyridazinone derivatives.

The following table provides examples of stereoselective methods applied to pyridazine-related compounds:

| Method | Substrate/Reaction | Key Findings on Stereoselectivity | Reference |

|---|---|---|---|

| Chiral Ligands in Asymmetric Catalysis | Osmium-catalyzed asymmetric dihydroxylation of olefins using pyridazine-containing ligands | High enantiomeric excesses for the resulting diols are achieved, indicating effective transfer of chirality from the ligand. | rsc.orgyork.ac.ukrsc.orgnih.govmdpi.com |

| Chiral Chromatographic Resolution | Racemic 4,5-disubstituted 3(2H)-pyridazinone derivatives | Successful separation of enantiomers was achieved using chiral HPLC columns. | |

| Diastereoselective Radical Addition | Homoallylic diazirines | The intramolecular radical addition to the diazirine can proceed with high diastereoselectivity to form fused ring systems. | nih.gov |

Advanced Spectroscopic and Computational Characterization

Structure Elucidation Techniques

The following spectroscopic methods are indispensable for confirming the identity and purity of 3,4-dichloro-6-phenylpyridazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, one would anticipate signals corresponding to two distinct proton environments: the protons of the phenyl group and the lone proton on the pyridazine (B1198779) ring. The phenyl group protons would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The single proton at the 5-position of the pyridazine ring would be expected to resonate as a singlet, also in the aromatic region, with its specific chemical shift influenced by the adjacent chloro and phenyl substituents.

¹³C NMR: The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. For this compound, ten distinct carbon signals would be expected, barring any accidental spectral overlap. The spectrum would feature signals for the four carbons of the pyridazine ring and the six carbons of the phenyl ring. The carbons bonded to chlorine atoms (C3 and C4) would exhibit chemical shifts characteristic of halogenated aromatic systems.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning each proton and carbon signal and confirming the connectivity of the atoms within the molecule. chemscene.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display several characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H stretching | 3100 - 3000 |

| C=C and C=N ring stretching | 1600 - 1400 |

| C-Cl stretching | 800 - 600 |

| Aromatic C-H out-of-plane bending | 900 - 675 |

This table presents generalized expected absorption regions for the functional groups present in the molecule.

These bands, while characteristic, provide group-level information rather than a definitive structural proof on their own.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The nominal molecular weight of this compound is approximately 225.07 g/mol . nih.gov

A key feature in the mass spectrum of a dichlorinated compound like this compound is the distinctive isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), one would expect to observe a characteristic cluster of peaks:

[M]⁺: The peak corresponding to the molecule with two ³⁵Cl atoms.

[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: The peak for the molecule with two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) provide strong evidence for the presence of two chlorine atoms in the molecule. chemscene.com High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, further confirming the elemental formula C₁₀H₆Cl₂N₂. chemscene.com

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. ambeed.com This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise positions of each atom in the crystal lattice, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray structure analysis would confirm the planarity of the pyridazine and phenyl rings and determine the dihedral angle between them. chemscene.comscbt.com It would also provide unequivocal proof of the substitution pattern, distinguishing it from other isomers like 4,6-dichloro-3-phenylpyridazine. While this technique is powerful, its application is contingent on the ability to grow a suitable single crystal of the compound.

Theoretical and Computational Chemistry

In parallel with experimental techniques, computational chemistry offers profound insights into molecular structure and properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. By solving the Schrödinger equation for a given molecule, DFT calculations can predict a wide range of properties.

For this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), could be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional arrangement of the atoms, including bond lengths and angles. These predicted parameters can then be compared with experimental data from X-ray crystallography.

Analyze Electronic Properties: Calculate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity and electronic behavior.

The synergy between experimental data and DFT calculations provides a robust and comprehensive characterization of the target molecule.

Hirshfeld Surface Analysis and 3D Energy Frameworks

No published data is currently available on the Hirshfeld surface analysis or 3D energy frameworks for this compound. This type of analysis requires single-crystal X-ray diffraction data, which does not appear to be publicly accessible for this specific compound. Such an analysis would provide quantitative insights into the nature and propensity of intermolecular contacts that govern the crystal packing.

Molecular Dynamics Simulations

There is no information in the scientific literature regarding molecular dynamics simulations performed on this compound. These simulations would be valuable for understanding the dynamic behavior of the molecule in various environments.

In silico Modeling Studies

No specific in silico modeling studies for this compound have been reported in the reviewed literature. Such studies are crucial for predicting molecular properties, reaction mechanisms, and potential biological activity, but they have not yet been applied to this compound.

Reactivity and Reaction Mechanisms of 3,4 Dichloro 6 Phenylpyridazine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 3,4-dichloro-6-phenylpyridazine. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the electron-deficient ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of a chloride ion to restore aromaticity.

The regioselectivity of nucleophilic attack on dichloropyridazines is dictated by the electronic influence of the ring nitrogen atoms. In the pyridazine (B1198779) system, the carbon atoms ortho and para to the nitrogen atoms are more electron-deficient and thus more activated towards nucleophilic attack. For this compound, this implies that both the C3 and C4 positions are activated.

While direct experimental studies on the regioselectivity of this compound are not extensively reported in the reviewed literature, analogies can be drawn from similar dihaloheterocyclic systems. For instance, in 2,4-dichloroquinazolines, nucleophilic substitution consistently occurs at the C4 position. This preference is attributed to the greater stability of the Meisenheimer intermediate formed upon attack at C4. Given the structural similarities, it is highly probable that nucleophilic attack on this compound would preferentially occur at the C4 position, which is para to the N2 nitrogen atom.

Following the preferential attack at the C4 position, the chlorine atom at this site is displaced by a variety of nucleophiles. Studies on related dichloropyridazines and other dihaloazines demonstrate that nucleophiles such as amines, alkoxides, and thiolates can readily displace the more reactive chlorine atom. jofamericanscience.org For example, the reaction with an amine would yield a 4-amino-3-chloro-6-phenylpyridazine derivative. The second chlorine atom at the C3 position is less reactive but can be substituted under more forcing conditions, allowing for the synthesis of disubstituted pyridazines. The sequential displacement with different nucleophiles can lead to the formation of asymmetrically substituted pyridazine derivatives.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyridazines are common substrates for these transformations.

The Suzuki-Miyaura, Sonogashira, and Stille couplings are among the most utilized PCCR methods for functionalizing halo-heterocycles. libretexts.orgyoutube.com The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com The oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond is typically the initial and rate-determining step.

A comprehensive review of the site-selectivity of Suzuki-Miyaura couplings on heteroaryl halides noted that reactions involving unsubstituted 3,4-dihalopyridazines have not been reported. However, the reactivity and selectivity of such reactions are known to be influenced by several factors, including the choice of palladium catalyst, ligands, and reaction conditions. researchgate.net In many dihaloheteroarenes, the halide position adjacent to a nitrogen atom (an α-position) is conventionally more reactive. researchgate.net However, ligand choice can override this inherent reactivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to direct coupling to the C4 position in 2,4-dichloropyridines with high selectivity. researchgate.net

While specific data for this compound is scarce, the principles from related systems suggest that selective mono-arylation or mono-alkynylation at either the C3 or C4 position could be achievable through careful selection of the catalytic system. A second coupling reaction could then be performed at the remaining chlorinated position.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Dichlorodiazines This table presents data from related dichlorodiazine compounds to illustrate typical reaction conditions, as specific examples for this compound were not found in the reviewed literature.

| Coupling Type | Dichloro-Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Product | Ref |

| Suzuki-Miyaura | 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ | Toluene (reflux) | 3,5-Diaryl-1,2,4-thiadiazole | researchgate.net |

| Suzuki-Miyaura | 2,3,5-Trichloropyridine | Arylboronic acid | Pd(OAc)₂ | Aqueous | 3,5-Dichloro-2-arylpyridine | youtube.com |

| Sonogashira | Aryl Bromides | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP / DMSO | Arylalkyne | orgsyn.org |

Beyond palladium, other transition metals can catalyze cross-coupling reactions. Copper-catalyzed or copper-free Sonogashira reactions are well-established alternatives for forming C(sp²)-C(sp) bonds. orgsyn.orgbeilstein-journals.org Nickel-based catalysts have also emerged as a more economical option for certain couplings, including Sonogashira reactions of non-activated alkyl halides. beilstein-journals.org Furthermore, gold has been reported as a heterogeneous catalyst for the coupling of phenylacetylene (B144264) and iodobenzene. beilstein-journals.org Although no specific examples involving this compound have been reported, these alternative methods represent potential synthetic routes for its functionalization.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the pyridazine ring of this compound is highly unlikely. The pyridazine ring is an electron-deficient π-system, a characteristic exacerbated by the electron-withdrawing inductive effects of the two chlorine atoms. This low electron density deactivates the ring towards attack by electrophiles. jofamericanscience.orgorganic-chemistry.org

Consequently, any electrophilic aromatic substitution will occur on the more electron-rich phenyl ring. The dichloropyridazinyl substituent acts as a deactivating group on the phenyl ring through its electron-withdrawing inductive effect. As with other deactivating groups, it will direct incoming electrophiles to the meta-positions of the phenyl ring. A kinetic study on the nitration of 2-phenylpyridine (B120327) confirmed that the pyridyl group functions as a deactivating substituent, with the reaction occurring on the phenyl ring. libretexts.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation of this compound would be expected to yield the 3,4-dichloro-6-(3'-substituted-phenyl)pyridazine as the major product.

Reactivity of Electron-Deficient Pyridazine Systems

The pyridazine ring is classified as an electron-deficient π-system due to the presence of two adjacent nitrogen atoms. This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack. The introduction of electron-withdrawing groups, such as the two chlorine atoms in this compound, further enhances this property. This heightened electrophilicity is a key factor in its synthetic utility, particularly in reactions with nucleophiles.

The electron-deficient nature of pyridazine systems is a defining characteristic of their reactivity. researchgate.net The presence of two nitrogen atoms in the ring leads to a lower electron density on the carbon atoms compared to benzene, making them more susceptible to nucleophilic attack. This inherent reactivity can be further modulated by the presence of substituents on the ring. Electron-withdrawing groups enhance the electron-deficient character, making the pyridazine ring more reactive towards nucleophiles. Conversely, electron-donating groups can decrease this reactivity. This principle is fundamental to understanding the chemical behavior of pyridazine derivatives and is exploited in the synthesis of more complex heterocyclic systems. nih.gov

The reactivity of the pyridazine ring can also be influenced by the formation of N-oxides, which can alter the electronic distribution within the ring and provide alternative reaction pathways. wur.nl Furthermore, the presence of leaving groups, such as halogens, on the pyridazine ring allows for a wide range of substitution reactions, making halogenated pyridazines valuable synthetic intermediates. wur.nl

Inverse-electron-demand Diels-Alder (IEDDA) reactions are a powerful tool for the synthesis of pyridazines. In these reactions, an electron-deficient diene, such as a tetrazine, reacts with an electron-rich dienophile. rsc.org This type of reaction highlights the inherent electron-deficient nature of nitrogen-containing heterocyclic systems and provides a regioselective route to substituted pyridazines. rsc.orgorganic-chemistry.org

Functional Group Transformations and Derivatization

The chlorine atoms in this compound serve as excellent leaving groups, facilitating a variety of functional group transformations and derivatization reactions. These reactions are pivotal for the synthesis of a diverse array of pyridazine derivatives with potential applications in medicinal chemistry and materials science.

A significant transformation of this compound involves its conversion into pyridazinone derivatives. This is typically achieved through nucleophilic substitution reactions where one of the chlorine atoms is displaced by a hydroxyl group or its equivalent. For instance, the hydrolysis of a related 3-chloro-6-substituted pyridazine by heating in glacial acetic acid yields the corresponding 6-substituted-3(2H)-pyridazinone. nih.gov Similarly, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be converted to the corresponding 3-chloropyridazine (B74176) derivative by treatment with phosphorus oxychloride. nih.gov The resulting chloropyridazine can then undergo further reactions. nih.gov

The synthesis of various pyridazinone derivatives often involves the initial substitution of a chlorine atom on the pyridazine ring. nih.gov The resulting intermediate can then be further modified. For example, the reaction of a 6-substituted-3(2H)-pyridazinone with ethyl bromoacetate (B1195939) can introduce a side chain at the N2 position of the pyridazinone ring. nih.gov This versatility allows for the creation of a library of pyridazinone compounds with different substituents for biological screening. nih.govsemanticscholar.org

The following table summarizes the conversion of a dichloropyridazine to a pyridazinone derivative:

| Reactant | Reagent | Product | Reference |

| 3,6-dichloropyridazine (B152260) | Phenylpiperazine or morpholine (B109124) derivatives, then glacial acetic acid | 6-(4-(3-Methoxy/3-trifluoromethylphenyl)piperazine-1-yl/morpholino)-3(2H)-pyridazinone | nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus oxychloride | 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | nih.gov |

This table is for illustrative purposes and shows reactions on related pyridazine systems.

The chlorine atoms of this compound can be replaced by oxygen or nitrogen nucleophiles to form esters and amides, respectively. The formation of amides from carboxylic acid derivatives like acid chlorides is a common synthetic transformation. libretexts.org While direct reaction with an amine and a carboxylic acid is often not practical without activation, the use of a more reactive species like an acid chloride facilitates the reaction. libretexts.org

In the context of pyridazine chemistry, the reactivity of chloro-substituted pyridazines allows for the introduction of amide and ester functionalities. For instance, the reaction of a chloropyridazine with an appropriate amine or alcohol can lead to the corresponding amide or ester derivative. These reactions are often carried out under mild conditions. organic-chemistry.org The synthesis of esters can also be achieved by reacting carboxylic acids with alcohols under various conditions, including promotion by reagents like 1,3-dichloro-5,5-dimethylhydantoin. researchgate.net

The following table outlines the formation of amides and esters from related chloropyridazine systems:

| Starting Material | Reagent | Product Type | Reference |

| Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate | Amines | Carbamates, Ureas | organic-chemistry.org |

| Carboxylic Acids | Alcohols, 1,3-dichloro-5,5-dimethylhydantoin | Esters | researchgate.net |

| 4,5-Dichloroisothiazole-3-carbonyl chloride | Alcohols/Diols | Esters | researchgate.net |

This table provides examples of amide and ester formation from related heterocyclic systems.

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms of transformations involving this compound is crucial for predicting regioselectivity and optimizing reaction conditions. The electron-deficient nature of the pyridazine ring is a central theme in these mechanistic considerations.

Mechanistic studies often focus on the regioselectivity of nucleophilic substitution reactions. The position of attack by a nucleophile on the pyridazine ring is influenced by both electronic and steric factors. For example, in the reaction of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with various nucleophiles, the regiochemical outcome depends on the nature of the nucleophile and the solvent. researchgate.net

The inverse-electron-demand Diels-Alder (IEDDA) reaction provides a clear example of how the electronic properties of the reactants govern the outcome of a reaction. rsc.org In the reaction between an electron-deficient tetrazine and an electron-rich alkyne, the regioselectivity is determined by the interaction between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the tetrazine. rsc.org This leads to the selective formation of one regioisomer of the resulting pyridazine. rsc.orgorganic-chemistry.org

Mechanistic investigations can also involve the isolation and characterization of reaction intermediates. In some cases, the catalyst itself can be isolated and its structure determined to better understand its role in the reaction mechanism. researchgate.net Computational studies, such as density functional theory (DFT) calculations, are also employed to model reaction pathways and transition states, providing insights into the energetics and feasibility of different mechanistic possibilities. researchgate.net

Synthesis of Pyridazine Based Scaffolds and Derivatives

Design Principles for Novel Pyridazine (B1198779) Structures

The design of novel pyridazine structures is guided by several key principles aimed at optimizing their physicochemical and biological properties. A primary strategy involves the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of substituents onto the pyridazine ring. nih.govmdpi.com The regioselectivity of these reactions is a critical consideration, often influenced by the electronic and steric nature of both the pyridazine substrate and the coupling partners. nih.gov For instance, in dihalopyridazines, the inherent reactivity of the halogen atoms can be modulated by the presence of other substituents on the ring, allowing for selective functionalization at specific positions. nih.gov

Another important design principle is the concept of scaffold hopping, where the pyridazine core is used to replace other heterocyclic systems in known bioactive molecules. This approach aims to discover new chemical entities with improved properties by exploring novel regions of chemical space. Furthermore, the generation of diverse compound libraries from a common pyridazine scaffold is a powerful tool in drug discovery, enabling the systematic exploration of structure-activity relationships. nih.gov

Computational methods also play an increasingly important role in the design of new pyridazine derivatives. Quantum chemical calculations can predict the reactivity of different positions on the pyridazine ring, guiding the selection of appropriate synthetic strategies. google.com Molecular modeling and docking studies can be used to design pyridazine-based ligands that bind to specific biological targets with high affinity and selectivity.

Synthesis of Fused Pyridazine Systems (e.g., Pyrido[3,4-c]pyridazines)

The fusion of a pyridazine ring with other heterocyclic systems gives rise to a variety of polycyclic structures with unique three-dimensional shapes and biological activities. A notable example is the synthesis of pyrido[3,4-c]pyridazines, which are of interest in medicinal chemistry. researchgate.net

One synthetic approach to pyrido[3,4-c]pyridazines involves the construction of the fused ring system from a pre-existing pyridazine core. For example, a 4,6-dichloropyridazine-3-carboxylate can serve as a starting material. nih.gov Through a sequence of regioselective nucleophilic substitution at the C4 position, followed by cyclization, a dihydroxypyridopyridazine can be obtained. nih.gov This intermediate can then be further functionalized through halogenation and subsequent cross-coupling reactions to introduce diverse substituents. nih.gov

Alternative strategies for the synthesis of pyrido[3,4-c]pyridazines may involve building the pyridazine ring onto a pyridine (B92270) precursor. These methods often rely on condensation reactions and subsequent cyclizations to form the desired fused heterocyclic system. The choice of starting materials and reaction conditions is crucial for controlling the regiochemistry of the final product.

| Starting Material | Reagents and Conditions | Product | Reference |

| 4,6-Dichloropyridazine-3-carboxylate | 1. t-Butyl ethyl malonate, base; 2. Acid-catalyzed decarboxylation | Diester intermediate | nih.gov |

| Diester intermediate | Ammonia, methanol | Dihydroxypyridopyridazine | nih.gov |

| Dihydroxypyridopyridazine | Brominating agent | Trishalogenated pyridopyridazine | nih.gov |

Preparation of Diverse Functionalized Pyridazine Libraries

The synthesis of diverse libraries of functionalized pyridazines is a key strategy in the discovery of new bioactive compounds. Starting from a common scaffold like 3,4-dichloro-6-phenylpyridazine, a multitude of derivatives can be generated through various chemical transformations.

Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. The two chlorine atoms in this compound offer two distinct sites for functionalization. By carefully selecting the reaction conditions and catalysts, it is possible to achieve selective mono- or di-substitution. For example, the Suzuki-Miyaura coupling can be used to introduce a wide range of aryl and heteroaryl groups at the C3 and C4 positions. nih.gov The relative reactivity of the two chlorine atoms can be influenced by factors such as the choice of palladium catalyst, ligands, and reaction temperature, allowing for controlled and sequential functionalization. nih.gov

Nucleophilic aromatic substitution (SNAr) provides another avenue for derivatization. The electron-deficient nature of the pyridazine ring facilitates the displacement of the chlorine atoms by various nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of a diverse set of functional groups, further expanding the chemical space accessible from the this compound scaffold. The synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) demonstrates the feasibility of selective amination. nih.gov

| Reaction Type | Reagents | Position of Functionalization | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | C3 and/or C4 | Aryl-substituted pyridazines |

| Nucleophilic Aromatic Substitution | Amines, alcohols, thiols | C3 and/or C4 | Amino-, alkoxy-, or thio-substituted pyridazines |

Strategic Incorporation of this compound into Complex Molecular Architectures

The strategic incorporation of the this compound unit into larger, more complex molecular architectures is a testament to its utility as a versatile building block. The reactive chlorine atoms serve as handles for connecting this pyridazine scaffold to other molecular fragments, enabling the construction of intricate and functionally rich molecules.

One key application is in the synthesis of novel heterocyclic systems through cyclization reactions. By introducing appropriate functional groups onto the pyridazine ring via the methods described above, subsequent intramolecular reactions can be triggered to form fused ring systems. For example, a pyridazine derivative bearing a nucleophilic group at a suitable position can undergo cyclization to form a new heterocyclic ring fused to the pyridazine core.

Furthermore, the phenyl group at the C6 position can also be modified to introduce additional complexity. While the primary focus is often on the reactivity of the chloro-substituents, the phenyl ring can be functionalized through electrophilic aromatic substitution or other standard aromatic chemistry techniques, providing another layer of diversity to the resulting molecules.

The synthesis of complex molecules often involves a multi-step approach where the this compound scaffold is introduced at a strategic point in the synthetic sequence. Its stability and predictable reactivity make it a reliable component in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then coupled together.

Structure Activity Relationship Sar Studies of Pyridazine Derivatives

Impact of Substitution Patterns on Molecular Function

The substitution pattern on both the pyridazine (B1198779) and the phenyl rings is a critical determinant of the molecule's biological activity and potency. Studies have shown that even minor modifications can lead to significant changes in efficacy and selectivity.

Research into 6-(substituted-phenyl)-3(2H)-pyridazinones as anticonvulsant agents has provided valuable SAR insights. A key finding is that the presence of electron-withdrawing groups on the phenyl ring generally enhances anticonvulsant activity against maximal electroshock seizures. nih.gov For example, the introduction of chlorine atoms on the phenyl ring leads to a marked increase in potency. The compound 6-(2',4'-dichlorophenyl)-3(2H)-pyridazinone was identified as the most potent in its series, highlighting the positive contribution of halogen substituents at these positions. nih.gov This suggests that the dichloro substitution pattern, similar to that in 3,4-dichloro-6-phenylpyridazine, can be a favorable feature for certain biological targets. The hydrophobic parameter (π) of the substituent on the phenyl ring also plays a crucial role, with higher hydrophobicity correlating with greater anticonvulsant potency. nih.gov

Substitutions on the pyridazine ring itself are equally important. The conversion of a pyridazinone to a 3-chloropyridazine (B74176) derivative is a common synthetic step to create reactive intermediates for further functionalization. ptfarm.pl For instance, 3-chloro-6-phenylpyridazines can be converted to 3-hydrazino derivatives, which serve as building blocks for more complex molecules with diverse biological activities. ptfarm.pl

In the context of anti-inflammatory and analgesic activity, modifications at other positions of the 6-phenylpyridazinone scaffold have yielded potent compounds. The introduction of a propionamide (B166681) group at the N-2 position of the pyridazinone ring led to a series of potent analgesic and anti-inflammatory agents with reduced gastrointestinal toxicity compared to standard NSAIDs. sarpublication.com The most active compound in one such study was 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl) piperazinyl]propanamide, demonstrating the complex interplay of different structural moieties. sarpublication.com

| Compound | Substituent (R) on Phenyl Ring | Anticonvulsant Activity (ED50 in mg/kg, MES test) |

|---|---|---|

| 6-Phenyl-3(2H)-pyridazinone | H | > 500 |

| 6-(4'-Chlorophenyl)-3(2H)-pyridazinone | 4'-Cl | 148 |

| 6-(2',4'-Dichlorophenyl)-3(2H)-pyridazinone | 2',4'-di-Cl | 44.6 |

| 6-(4'-Methylphenyl)-3(2H)-pyridazinone | 4'-CH3 | > 500 |

| 6-(4'-Methoxyphenyl)-3(2H)-pyridazinone | 4'-OCH3 | > 500 |

Conformation and Planarity in Biological Interactions

However, in some cases, a certain degree of non-planarity is beneficial, allowing the molecule to fit into more complex, three-dimensional pockets. Substituents on the pyridazine ring, such as the chlorine atoms in this compound, can exert steric and electronic effects that influence the preferred conformation. These halogen atoms can restrict the rotation around the bond connecting the phenyl and pyridazine rings, locking the molecule into a more rigid, and potentially more active, conformation. Furthermore, intramolecular interactions, such as hydrogen bonds, can also stabilize a planar conformation, which has been shown to be important for the activity of some heterocyclic compounds.

Comparative Analysis with Structurally Similar Heterocycles

The unique properties of the pyridazine ring can be better understood by comparing it to other structurally related heterocycles, such as pyridine (B92270), pyrimidine (B1678525), and pyrazole (B372694). These comparisons help to rationalize why a pyridazine core might be preferred for a specific therapeutic target.

Pyridine vs. Pyridazine: Pyridine contains one nitrogen atom, while pyridazine contains two adjacent nitrogen atoms. This addition significantly alters the electronic properties of the ring. Pyridazine has a larger dipole moment and is generally less basic than pyridine. The adjacent nitrogen atoms in pyridazine provide a distinct hydrogen bond acceptor field, which can lead to different binding interactions compared to pyridine. mdpi.commdpi.com

Pyrimidine vs. Pyridazine: Pyrimidine also contains two nitrogen atoms, but they are separated by a carbon atom (in a 1,3-relationship). This separation in pyrimidine, compared to the adjacent (1,2-relationship) nitrogens in pyridazine, results in different electronic distributions and dipole moments. These differences can affect ligand recognition, solubility, and metabolic stability. For instance, the N-N bond in pyridazines is generally stable to metabolic reduction. mdpi.com

Pyrazole vs. Pyridazine: Pyrazole is a five-membered ring with two adjacent nitrogen atoms. While it shares the adjacent nitrogen feature with pyridazine, the five-membered ring structure imparts different steric and electronic properties. Pyrazoles can act as both hydrogen bond donors (via the NH proton) and acceptors, offering different interaction possibilities compared to the six-membered pyridazine ring, which is primarily a hydrogen bond acceptor. mdpi.com

The choice of a pyridazine ring over other heterocycles in drug design is often a strategic decision to optimize properties like potency, selectivity, and pharmacokinetics. The unique electronic and steric profile of the pyridazine scaffold, as exemplified in molecules like this compound, makes it a valuable component in the medicinal chemist's toolkit.

| Heterocycle | Structure | Ring Size | Nitrogen Positions | Key Features |

|---|---|---|---|---|

| Pyridazine |  | 6-membered | 1,2 | Large dipole moment, adjacent H-bond acceptors, π-deficient. |

| Pyridine |  | 6-membered | 1 | Moderately basic, single H-bond acceptor, common in drugs. mdpi.com |

| Pyrimidine |  | 6-membered | 1,3 | Separated H-bond acceptors, different dipole from pyridazine. mdpi.com |

| Pyrazole |  | 5-membered | 1,2 | H-bond donor and acceptor capabilities, electron-rich. mdpi.com |

Advanced Applications in Chemical Synthesis

Use as a Building Block for Complex Molecules

3,4-Dichloro-6-phenylpyridazine serves as a foundational building block for the synthesis of a wide array of complex organic molecules. The reactivity of the compound is dominated by the two chlorine atoms attached to the pyridazine (B1198779) core. These atoms are susceptible to displacement through several key reaction types, allowing for the stepwise and controlled introduction of new functional groups and molecular fragments.

The primary synthetic strategies utilizing this compound involve:

Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is electron-deficient, which facilitates the attack of nucleophiles on the carbon atoms bearing the chlorine substituents. This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles, including amines, alcohols, and thiols. The reaction conditions can often be tuned to achieve selective monosubstitution or complete disubstitution, providing a pathway to asymmetrically or symmetrically functionalized pyridazines. The general principle of displacing chlorine atoms on electron-poor heterocyclic rings with nucleophiles is a well-established strategy in organic synthesis. ijpsr.com

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. nih.gov this compound is an excellent substrate for such transformations. The chlorine atoms can participate in a variety of coupling reactions, enabling the introduction of aryl, vinyl, alkynyl, and other organic moieties. While the reactivity of aryl chlorides in these reactions is typically lower than that of bromides or iodides, the development of specialized palladium catalysts and ligands has made these transformations highly efficient. chemrxiv.orglibretexts.org

Interactive Table: Key Synthetic Transformations of this compound

| Reaction Type | Reagents/Catalysts | Bond Formed | Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | Aryl-substituted phenylpyridazines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | C-N | Amino-substituted phenylpyridazines |

| Heck Coupling | Alkene, Pd catalyst, Base | C-C | Alkenyl-substituted phenylpyridazines |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | C-C | Alkynyl-substituted phenylpyridazines |

| Nucleophilic Substitution | Amines, Alcohols, Thiols (R-NH₂, R-OH, R-SH) | C-N, C-O, C-S | Functionalized phenylpyridazines |

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

Six-membered heterocyclic rings, including the pyridazine scaffold, are prevalent in a vast number of biologically active compounds, from best-selling pharmaceuticals to essential agrochemicals. beilstein-journals.org The substitution pattern on these rings is critical for determining their biological function, target specificity, and pharmacokinetic properties.

This compound is a valuable starting material for the synthesis of intermediates used in drug discovery and agrochemical development. Its two reactive chlorine sites allow for the creation of diverse molecular libraries through combinatorial chemistry approaches. By reacting the dichloropyridazine core with a wide range of nucleophiles or coupling partners, chemists can systematically generate large numbers of distinct compounds. These libraries can then be screened for biological activity against various targets, such as enzymes or receptors, to identify promising lead compounds.

This strategy is fundamental to the modern drug discovery process, where the exploration of chemical space around a privileged scaffold like pyridazine can lead to the identification of novel therapeutic agents or crop protection chemicals. nih.govsemanticscholar.org Although specific, commercialized end-products derived directly from this compound are not prominently detailed in publicly available literature, its utility lies in this crucial, early-phase discovery role. The synthesis of substituted pyridazines is a key step in accessing novel chemical entities with potential applications in medicine and agriculture. nih.govsemanticscholar.org

Development of Sustainable Synthetic Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For a building block like this compound, the development of sustainable processes focuses on the reactions used to create derivatives rather than the synthesis of the compound itself. A major area of progress is in the field of palladium-catalyzed cross-coupling.

Historically, these reactions often required high loadings of expensive and toxic heavy metal catalysts (typically 1-5 mol%). youtube.com Modern advancements are focused on creating highly active catalytic systems that function at extremely low concentrations, sometimes at the parts-per-million (ppm) level. youtube.com This dramatically reduces the amount of palladium required, which is economically and environmentally beneficial as palladium is an endangered element. youtube.com

Furthermore, research into "green" reaction conditions has shown that many cross-coupling reactions can be performed in more environmentally benign solvents, such as water, using micellar catalysis techniques. youtube.com These methods involve the formation of nanoscale surfactant aggregates (micelles) in water, which act as "nanoreactors" where the organic substrates and catalyst can concentrate and react efficiently. Applying these sustainable technologies to the derivatization of this compound would significantly improve the environmental footprint of synthesizing complex molecules from this intermediate.

Potential in Materials Science

The structural and electronic properties of this compound suggest its potential as a precursor in the field of materials science, particularly for organic electronics. Molecules used in applications such as organic light-emitting diodes (OLEDs) and organic semiconductors often consist of electron-rich and electron-deficient aromatic units.

The this compound molecule combines an electron-deficient pyridazine ring with a phenyl group. This inherent electronic structure can be further modified and extended. Using the cross-coupling reactions described previously (Section 7.1), the chlorine atoms can be replaced with other aromatic or conjugated systems. This would create larger, fully conjugated molecules with tailored electronic and photophysical properties.

For instance, such derivatives could be investigated as:

Host Materials for Phosphorescent OLEDs (PhOLEDs): Materials with high triplet energy levels are required to host the phosphorescent emitters used in highly efficient OLEDs. Phenyl-substituted aromatic systems are known to be good candidates for this purpose. rsc.org

Electron-Transporting Materials: The electron-deficient nature of the pyridazine ring could be exploited to create materials that preferentially transport electrons in electronic devices.

Ligands for Photoluminescent Metal Complexes: The nitrogen atoms in the pyridazine ring can coordinate with metal ions. Phenyl-triazole derivatives have been successfully used as ligands to create highly emissive iridium(III) complexes for lighting applications, and the phenyl-pyridazine scaffold offers a similar structural motif for exploration. nih.gov

While specific research into the material applications of this compound derivatives is not yet widespread, its chemical versatility and electronic characteristics make it a promising platform for the design of new functional organic materials.

Q & A

Basic: What are the common synthetic routes for preparing 3,4-Dichloro-6-phenylpyridazine, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, chlorinated pyridazines can undergo Suzuki-Miyaura coupling with phenylboronic acids to introduce the phenyl group. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) has been shown to improve reaction efficiency and yield compared to traditional heating . Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Catalyst tuning: Pd(PPh₃)₄ or PdCl₂(dppf) improves coupling efficiency.

- Temperature control: Microwave irradiation reduces side reactions and shortens reaction times .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Answer:

Key techniques include:

- ¹H/¹³C NMR: Look for aromatic proton signals (δ 7.2–8.5 ppm) and downfield shifts due to electron-withdrawing Cl substituents.

- IR spectroscopy: C-Cl stretches appear at 550–750 cm⁻¹, while pyridazine ring vibrations occur at 1500–1600 cm⁻¹ .

- Mass spectrometry (EI-MS): Molecular ion peaks (e.g., m/z 265 for C₁₀H₆Cl₂N₂) and fragment patterns confirm the structure .

Advanced: How can researchers address conflicting data regarding the regioselectivity of nucleophilic substitution reactions in this compound derivatives?

Answer:

Regioselectivity conflicts often arise from competing steric and electronic effects. To resolve discrepancies:

- Computational modeling: Use DFT calculations to predict reactive sites based on frontier molecular orbitals (e.g., LUMO localization at C-3 vs. C-4) .

- Kinetic studies: Monitor reaction intermediates via in situ NMR or HPLC to identify dominant pathways.

- Steric maps: Analyze substituent effects using X-ray crystallography (e.g., bulky groups at C-6 may hinder C-4 substitution) .

Advanced: What strategies are recommended for resolving structural ambiguities in this compound derivatives when crystallographic data is unavailable?

Answer:

Alternatives to X-ray diffraction include:

- 2D NMR (COSY, NOESY): Correlate proton-proton couplings to confirm substituent positions.

- Dynamic NMR: Study conformational exchange in flexible derivatives.

- DFT-optimized structures: Compare computed vs. experimental IR/UV spectra for validation .

Crystallography remains the gold standard (e.g., resolving piperazine ring conformers in related compounds) .

Advanced: In designing biological activity assays for this compound, how should researchers control variables to ensure reproducibility across studies?

Answer:

- Solubility standardization: Pre-dissolve compounds in DMSO (≤1% v/v) to avoid solvent interference.

- Negative controls: Include structurally similar inactive analogs (e.g., non-chlorinated pyridazines) to isolate Cl-specific effects .

- Dose-response curves: Use Hill slope analysis to confirm target engagement in enzyme inhibition assays .

Advanced: How can researchers reconcile discrepancies in reported solubility data for this compound across different solvent systems?

Answer:

Discrepancies often stem from measurement protocols. Standardize methods by:

- Temperature control: Record solubility at 25°C ± 0.5°C.

- UV/Vis calibration: Use λₘₐₓ (e.g., 270 nm) for quantification instead of gravimetric methods.

- Solvent polarity index: Compare logP values (e.g., 2.1 in octanol/water) to predict trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.